2-Methyl-3-nitrobenzonitrile

Descripción general

Descripción

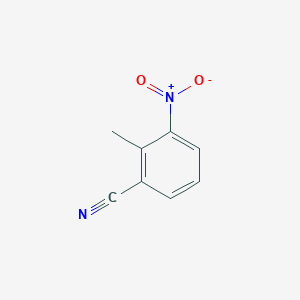

2-Methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the second position and a nitro group at the third position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium amide (NaNH2) in liquid ammonia.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Reduction: 2-Methyl-3-aminobenzonitrile.

Substitution: Various amides depending on the nucleophile used.

Oxidation: 2-Methyl-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry

2-Methyl-3-nitrobenzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, making it a valuable building block in organic synthesis. For example, it can undergo nucleophilic substitution and reduction reactions, leading to the formation of derivatives such as 2-Methyl-3-aminobenzonitrile and 2-Methyl-3-nitrobenzoic acid.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving nitrile groups. It has been observed to interact with cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of various substrates. This interaction can influence cell signaling pathways and alter the activity of key proteins involved in cellular processes.

Medicine

Research into potential pharmaceutical applications of this compound is ongoing, particularly in drug development. The compound's ability to modulate enzyme activity may lead to new therapeutic agents targeting specific diseases. Its derivatives are also being explored for their potential efficacy in treating various medical conditions.

Industry

The compound finds applications in the production of dyes, pigments, and agrochemicals . Its chemical properties make it suitable for use in formulations that require specific color characteristics or biological activity, contributing to advancements in industrial chemistry.

Synthetic Routes

This compound can be synthesized through several methods, with one common approach involving the nitration of 2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure selective introduction of the nitro group at the desired position.

Industrial Production

In industrial settings, continuous flow reactors are often utilized for the production of this compound. This method allows for precise control over reaction conditions, enhancing yield and purity while minimizing by-products.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with cytochrome P450 enzymes, influencing their metabolic activities. Studies showed that this compound could inhibit certain kinases involved in cell signaling pathways, leading to alterations in phosphorylation states and downstream signaling events .

Case Study 2: Pharmaceutical Development

A study focused on synthesizing derivatives of this compound for potential use as anti-cancer agents. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that further exploration could yield promising new drugs.

Mecanismo De Acción

The mechanism by which 2-methyl-3-nitrobenzonitrile exerts its effects is primarily through its functional groups. The nitro group is highly reactive and can undergo reduction to form an amino group, which can then participate in further chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for diverse chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzonitrile: Lacks the methyl group, affecting its physical and chemical properties.

2-Methyl-4-nitrobenzonitrile: The nitro group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

2-Methyl-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it valuable in targeted chemical syntheses and research applications .

Actividad Biológica

2-Methyl-3-nitrobenzonitrile (MNB) is an organic compound that has garnered attention for its potential biological activity and applications in pharmaceuticals and agrochemicals. This article explores the biological properties, synthesis, and applications of MNB, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol. The compound features a benzene ring substituted with a methyl group, a nitro group, and a cyano group, which contributes to its unique reactivity profile.

Synthesis

The synthesis of this compound typically involves the nitration of 2-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. This process requires careful temperature control to minimize side reactions. The general reaction can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to MNB exhibit significant antimicrobial activity. For instance, derivatives of benzonitrile have been shown to possess antibacterial properties against various pathogens. The nitro group in MNB may contribute to this activity, as nitro compounds are known for their ability to disrupt bacterial cell walls and inhibit protein synthesis .

Cytotoxicity Studies

Cytotoxicity assays conducted on MNB reveal its potential as an anticancer agent. In vitro studies demonstrate that MNB can induce apoptosis in cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. For example, research has shown that MNB exhibits cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels .

Applications in Pharmaceuticals

MNB serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting multiple therapeutic areas, including anti-inflammatory and anticancer treatments. The compound's unique structure allows for diverse synthetic pathways, enhancing its utility in drug design .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of MNB against Escherichia coli and Staphylococcus aureus. Results indicated that MNB exhibited a significant zone of inhibition compared to control groups, supporting its potential as an antibacterial agent.

- Cytotoxic Effects : In a study involving human cancer cell lines, MNB was tested for cytotoxicity using the MTT assay. The results showed that MNB induced cell death at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-4-nitrobenzonitrile | Structure | Nitro group at the para position affects reactivity |

| 3-Methylbenzonitrile | Structure | Lacks nitro group; less reactive in electrophilic reactions |

| 2-Methyl-4-nitrobenzonitrile | Structure | Different substitution pattern influences properties |

The distinct positioning of substituents in MNB compared to its isomers contributes to its unique biological activity and reactivity profile.

Propiedades

IUPAC Name |

2-methyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFQRHBFTRLIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502326 | |

| Record name | 2-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71516-35-3 | |

| Record name | 2-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of 2-Methyl-3-nitrobenzonitrile molecules within its crystal structure?

A1: The crystal structure of this compound reveals two independent molecules per asymmetric unit. These molecules are not perfectly planar; their aromatic rings are slightly tilted with respect to each other, forming a dihedral angle of 1.68° []. Additionally, each molecule exhibits intramolecular C—H⋯O hydrogen bonds, leading to the formation of two six-membered rings with distinct conformations: one adopts an envelope shape while the other takes on a twisted conformation []. Furthermore, the molecules are connected through intermolecular C—H⋯O hydrogen bonds, and π–π interactions are observed between the benzene rings with centroid–centroid distances of 3.752 Å and 3.874 Å [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.